molecular formula C15H21ClN4O B3834165 N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B3834165
M. Wt: 308.80 g/mol
InChI Key: DVLXGRVPEFYWOA-SFQUDFHCSA-N
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Description

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a methylideneamino linkage, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves the reaction of 2-chlorobenzaldehyde with 3-(4-methylpiperazin-1-yl)propanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including its use as an antitumor agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O/c1-19-8-10-20(11-9-19)7-6-15(21)18-17-12-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,18,21)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXGRVPEFYWOA-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
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